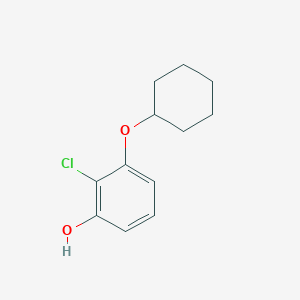
2-Chloro-3-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 2-chlorophenol is reacted with cyclohexanol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed from the oxidation of this compound.
Reduction: The reduction of quinones yields the original phenolic compound.
Substitution: Substituted phenols with various functional groups at the ortho and para positions.
Scientific Research Applications
2-Chloro-3-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorine and cyclohexyloxy groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Lacks the cyclohexyloxy group, making it less bulky and potentially less selective in its interactions.
3-Cyclohexyloxyphenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
4-Chloro-3-(cyclohexyloxy)phenol: Similar structure but with the chlorine atom at a different position, potentially altering its chemical behavior
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15ClO2/c13-12-10(14)7-4-8-11(12)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |
InChI Key |
BMIYPFALWDEBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















